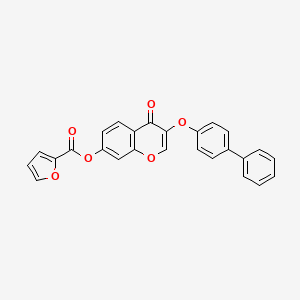![molecular formula C23H22ClNO4S B3439575 N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide](/img/structure/B3439575.png)
N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide
Descripción general
Descripción
N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide, also known as CHIR-99021, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in stem cell research and regenerative medicine.
Mecanismo De Acción
N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide activates the Wnt signaling pathway by inhibiting glycogen synthase kinase 3 beta (GSK-3β), a key negative regulator of the pathway. By inhibiting GSK-3β, N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide stabilizes β-catenin, a transcriptional co-activator that promotes the expression of genes involved in stem cell self-renewal and differentiation.
Biochemical and Physiological Effects
N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide has been shown to promote the self-renewal and proliferation of ESCs and iPSCs, as well as the differentiation of these cells into various cell types, including neurons, cardiomyocytes, and hepatocytes. N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide has also been shown to enhance the efficiency of reprogramming somatic cells into iPSCs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide is its ability to promote the self-renewal and differentiation of stem cells, making it a valuable tool for stem cell research and regenerative medicine. However, N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide has some limitations, including its potential toxicity and off-target effects, which can affect the reliability and reproducibility of experimental results.
Direcciones Futuras
N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide has significant potential for future research and development in stem cell research and regenerative medicine. Some potential future directions include investigating the use of N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide in tissue engineering and organoid culture, optimizing the synthesis method to improve the purity and yield of the compound, and developing new derivatives of N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide with improved efficacy and specificity.
Conclusion
In conclusion, N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide is a promising chemical compound with significant potential for applications in stem cell research and regenerative medicine. Although there are some limitations and challenges associated with its use, the benefits of N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide make it a valuable tool for advancing our understanding of stem cell biology and developing new therapies for a range of diseases and conditions.
Aplicaciones Científicas De Investigación
N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide has been widely used in stem cell research and regenerative medicine due to its ability to promote the self-renewal and differentiation of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide has been shown to activate the Wnt signaling pathway, which plays a critical role in regulating stem cell fate determination and differentiation.
Propiedades
IUPAC Name |
N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2-methyl-5-propan-2-ylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO4S/c1-14(2)19-13-20(25-23(27)16-7-5-4-6-8-16)15(3)22(21(19)26)30(28,29)18-11-9-17(24)10-12-18/h4-14,26H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBKVGFAKFOIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)O)C(C)C)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[chloro(difluoro)methyl]-N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3439494.png)
![8-methoxy-2-oxo-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)-2H-chromene-3-carboxamide](/img/structure/B3439498.png)
![6-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3439505.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3439513.png)
![8-allyl-N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3439521.png)
![N-[4-hydroxy-2,3-dimethyl-5-(phenylsulfonyl)phenyl]benzamide](/img/structure/B3439532.png)
![2-chloro-10-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B3439543.png)
![4-chloro-N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,5-dimethylphenyl}benzamide](/img/structure/B3439554.png)
![N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}benzamide](/img/structure/B3439562.png)
![N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]benzamide](/img/structure/B3439568.png)
![N-[4-hydroxy-2-isopropyl-5-methyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide](/img/structure/B3439578.png)
![10-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B3439585.png)
![3-[2-(3,4-diethoxyphenyl)ethyl]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3439597.png)
